H-Glu-amc H-Glu-amc
Brand Name: Vulcanchem
CAS No.: 98516-76-8
VCID: VC21537958
InChI: InChI=1S/C15H16N2O5/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)17-15(21)11(16)4-5-13(18)19/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,21)(H,18,19)/t11-/m0/s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)N
Molecular Formula: C15H16N2O5
Molecular Weight: 304,31 g/mole

H-Glu-amc

CAS No.: 98516-76-8

VCID: VC21537958

Molecular Formula: C15H16N2O5

Molecular Weight: 304,31 g/mole

* For research use only. Not for human or veterinary use.

H-Glu-amc - 98516-76-8

Description

H-Glu(amc)-OH, also known as L-glutamic acid gamma-(7-amido-4-methylcoumarin), is a synthetic derivative of glutamic acid that incorporates the fluorogenic moiety 7-amido-4-methylcoumarin (AMC). This compound is primarily utilized in biochemical assays to study proteolytic enzymes and their activities due to its ability to emit fluorescence upon cleavage. Its biological activity is significant in various research fields, particularly in enzymology and neurobiology.

Synthesis and Preparation

The synthesis of H-Glu(amc)-OH typically involves the coupling of L-glutamic acid with 7-amido-4-methylcoumarin under controlled conditions. In industrial settings, automated peptide synthesizers are used to scale up production, ensuring high yield and purity through multiple steps of deprotection and coupling reactions followed by chromatographic purification.

Mechanism of Action

H-Glu(amc)-OH acts as a fluorogenic substrate for aminopeptidase A. Upon enzymatic cleavage, it releases the fluorescent 7-amido-4-methylcoumarin, resulting in a blue fluorescent solution. This property is utilized in various biochemical assays to measure enzyme activity.

Biochemistry

  • Enzyme Assays: Used to study the activity of proteases, including Dipeptidyl Peptidase-4 (DPP-4).

  • Fluorogenic Properties: Ideal for high-throughput screening of enzyme inhibitors due to its robust fluorescent signal.

Neuroscience

  • Neurodegenerative Diseases: Employed in studies investigating the role of aminopeptidases in neurodegenerative diseases and neuronal function.

Pharmacology

  • Drug Discovery: Used to screen for inhibitors of aminopeptidase A, which may have therapeutic potential.

Comparison with Similar Compounds

CompoundFluorescent Product ReleasedDetection Method
H-Glu(amc)-OH7-amido-4-methylcoumarinFluorescence
H-Glu-pNAp-nitroanilineSpectrophotometry
H-Glu-AMC7-amido-4-methylcoumarinFluorescence

Detailed Research Findings

  • Case Study 1: DPP-4 Inhibition
    In a study evaluating flavonoids for their inhibitory effects on DPP-4, H-Glu(amc)-OH was used as a substrate. The results showed that certain flavonoids significantly inhibited DPP-4 activity, demonstrating the utility of this compound in screening potential therapeutic agents.

  • Case Study 2: Alzheimer’s Disease Research
    Researchers utilized H-Glu(amc)-OH to measure enzymatic activity related to neurodegeneration. The compound was effective at concentrations of 200 μM, highlighting its relevance in neurobiological research.

CAS No. 98516-76-8
Product Name H-Glu-amc
Molecular Formula C15H16N2O5
Molecular Weight 304,31 g/mole
IUPAC Name (4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C15H16N2O5/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)17-15(21)11(16)4-5-13(18)19/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,21)(H,18,19)/t11-/m0/s1
Standard InChIKey USALUSONPMPEKY-NSHDSACASA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)N
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)N
Synonyms n-(4-methyl-2-oxo-2h-chromen-7-yl)-l-|A-glutamine;(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoicacid;Glu-NH-med;98516-76-8;(4S)-4-AMINO-4-[(4-METHYL-2-OXOCHROMEN-7-YL)CARBAMOYL]BUTANOICACID;AmbotzHAA7670;AC1Q5VFB;AC1L2R86;SCHEMBL3675104;MolPort-008-268-092;ZINC2510081;AR-1J9293;7-(alpha-Glutamyl)-4-methylcoumarylamide;AM005566;AM040061;KB-62886;alpha-Glutamyl-7-amino-4-methylcoumarylamide;G-3845;L-Glutamicacidalpha-(7-amido-4-methylcoumarin);N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-glutamicacidalpha-amide
PubChem Compound 126959
Last Modified Aug 15 2023

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